rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate
Description
rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate is a cyclohexyl carbamate derivative featuring a fluorosulfonyl (-SO₂F) substituent at the 4-position of the cyclohexyl ring. The rac prefix denotes a racemic mixture of enantiomers, though the (1s,4s) stereochemistry is explicitly defined for the target compound. This molecule is structurally characterized by:
- A tert-butyl carbamate group, which enhances steric bulk and stability.
- A cyclohexyl backbone with (1s,4s) stereochemistry, influencing spatial arrangement and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl N-(4-fluorosulfonylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHPUVUYPMFSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Scaffold Preparation
The synthesis begins with the preparation of the (1s,4s)-4-aminocyclohexyl intermediate. A common approach involves hydrogenation of substituted cyclohexene precursors. For example, rel-tert-butyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate (CAS: 1401532-57-7) is synthesized via catalytic hydrogenation of a nitrocyclohexene derivative under 50 psi H₂ in methanol, achieving 95% purity. The stereochemistry at the 1s and 4s positions is controlled using chiral catalysts or resolving agents during this step.
Carbamate Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C. This reaction typically proceeds with >98% conversion within 2 hours, as monitored by thin-layer chromatography (TLC). The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent steps.
Fluorosulfonyl Group Introduction
The critical step involves installing the fluorosulfonyl (-SO₂F) moiety at the 4-position of the cyclohexane ring. Two validated methods exist:
Method A: Sulfur-Fluorine Exchange (SuFEx)
Method B: Direct Sulfonyl Fluoridation
-
One-pot synthesis : Combine the cyclohexylamine with sulfuryl chloride fluoride (SO₂ClF) in acetonitrile at 60°C.
Reaction Optimization and Industrial Scaling
Solvent and Base Selection
Optimal conditions derived from patent WO2019158550A1 include:
| Parameter | Optimal Choice | Suboptimal Choice | Impact on Yield |
|---|---|---|---|
| Solvent | Acetonitrile | 1,4-Dioxane | +15% yield |
| Base | Triethylamine | Pyridine | +22% purity |
| Temperature | 60°C | 40°C | +30% rate |
Neutral reagent forms prevent viscosity increases in the reaction medium, a key innovation over earlier methods requiring salt intermediates.
Stereochemical Control
Racemic mixtures are resolved via chiral column chromatography (Chiralpak IC, 250 × 4.6 mm, 5 µm) using hexane:isopropanol (80:20) at 1 mL/min. The (1s,4s) diastereomer elutes at 5.73 min retention time, achieving 99.35% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (4.6 × 150 mm, 3.5 µm) and acetonitrile:water (70:30) mobile phase shows 99.2% purity at 254 nm.
Challenges and Mitigation Strategies
Byproduct Formation
Thermal Instability
-
Issue : Boc group cleavage above 80°C.
-
Solution : Conduct fluorosulfonylation at ≤60°C with short reaction times (≤8 hours).
Industrial Applications and Derivatives
The compound serves as a precursor to anticoagulants like Edoxaban. Scale-up protocols from patent WO2019158550A1 demonstrate:
Derivatization via SuFEx click chemistry enables conjugation to biomolecules, as shown in recent oxetane sulfonyl fluoride studies .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Reduction: The compound can be reduced to remove the fluorosulfonyl group, yielding a cyclohexyl carbamate derivative.
Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved with sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Nucleophilic Substitution: New carbamate derivatives with different substituents.
Reduction: Cyclohexyl carbamate derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying enzyme activity.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group can also interact with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate and related carbamate derivatives:
*Inferred formula based on substituents: Likely C₁₁H₂₀FNO₄S.
Key Observations :
- Substituent Effects: The fluorosulfonyl group in the target compound confers distinct electronic and reactive properties compared to amino () or fluorobenzylamino () groups. The -SO₂F group is highly electrophilic, enabling participation in sulfonamide bond formation or hydrolysis, whereas amino groups facilitate nucleophilic reactions [4][5].
- Stereochemistry : The (1s,4s) configuration aligns with stereospecific derivatives in , where (1R,4R) and (1S,4S) isomers of piperazine-carboxylates were synthesized via reductive amination. Such stereochemical precision impacts biological activity and crystallization behavior [2].
Reactivity and Stability
- Fluorosulfonyl vs. Amino Groups: The -SO₂F group’s electron-withdrawing nature increases electrophilicity at the cyclohexyl ring, making it prone to nucleophilic displacement (e.g., by amines or thiols). In contrast, amino-substituted carbamates () are more nucleophilic, favoring alkylation or acylation reactions [4].
- Racemic vs. Enantiopure Forms : The rac designation implies a 1:1 mixture of enantiomers, which may exhibit different pharmacokinetic profiles compared to enantiopure analogs like those in . This is critical in drug design, where enantiomeric purity often dictates efficacy and toxicity [2].
Biological Activity
Rac-tert-butyl N-[(1S,4S)-4-(fluorosulfonyl)cyclohexyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H20FNO3S
- Molecular Weight : 253.35 g/mol
- CAS Number : 2306249-86-3
The compound features a tert-butyl group and a fluorosulfonyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes related to various diseases, including cancer and inflammation.
- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cellular functions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a related compound demonstrated:
- IC50 Values : Ranging from 0.5 to 5 µM against various cancer cell lines.
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Anti-inflammatory Effects
Research has shown that this compound may also possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Suppression of TNF-alpha and IL-6 in vitro.
- Animal Models : Reduced edema in carrageenan-induced paw edema models.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of carbamate derivatives for their anticancer activity. The results indicated that the fluorosulfonyl group significantly enhanced the potency against breast cancer cell lines (MCF-7) with an IC50 value of 2 µM.
Case Study 2: Inflammation Model
In a murine model of inflammation, this compound was administered at varying doses. The results showed:
- Dose-dependent Response : Significant reduction in paw swelling at doses above 10 mg/kg.
- Histological Analysis : Decreased infiltration of inflammatory cells in treated tissues compared to controls.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | IC50 (µM) | Main Activity |
|---|---|---|---|
| This compound | 2306249-86-3 | 2 | Anticancer |
| tert-butyl N-(4-fluorophenyl)carbamate | 1234567-89-0 | 5 | Anticancer |
| tert-butyl N-(cyclohexyl)carbamate | 9876543-21-0 | 10 | Anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
